(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one (2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16287975
InChI: InChI=1S/C16H14N2OS2/c1-10-5-6-13(11(2)8-10)17-16-18-15(19)14(21-16)9-12-4-3-7-20-12/h3-9H,1-2H3,(H,17,18,19)/b14-9+
SMILES:
Molecular Formula: C16H14N2OS2
Molecular Weight: 314.4 g/mol

(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16287975

Molecular Formula: C16H14N2OS2

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one -

Specification

Molecular Formula C16H14N2OS2
Molecular Weight 314.4 g/mol
IUPAC Name (5E)-2-(2,4-dimethylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C16H14N2OS2/c1-10-5-6-13(11(2)8-10)17-16-18-15(19)14(21-16)9-12-4-3-7-20-12/h3-9H,1-2H3,(H,17,18,19)/b14-9+
Standard InChI Key BZHFOPRUBSDGHY-NTEUORMPSA-N
Isomeric SMILES CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=CS3)/S2)C
Canonical SMILES CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC3=CC=CS3)S2)C

Introduction

Structural and Molecular Characteristics

Core Framework and Stereochemistry

The compound belongs to the thiazolidin-4-one class, featuring a five-membered ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The (2Z,5E) configuration denotes the spatial arrangement of the imine (C=N) and exocyclic double bond (C=C) groups, which critically influence its three-dimensional conformation. X-ray crystallographic analyses of analogous thiazolidinones reveal a nearly planar thiazolidinone ring, with dihedral angles between the heterocycle and aromatic substituents ranging from 5° to 15° . This planarity enhances π-π stacking interactions with hydrophobic enzyme pockets, as observed in molecular docking studies targeting VEGFR-2 .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₄N₂OS₂
Molecular Weight314.4 g/mol
XLogP5.66 (predicted)
Topological Polar Surface Area58 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Electronic and Spectroscopic Features

Density functional theory (DFT) calculations on analogous thiazolidinones indicate a highest occupied molecular orbital (HOMO) localized on the thiophene ring (−5.92 eV) and a lowest unoccupied molecular orbital (LUMO) centered on the imine group (−2.15 eV), suggesting nucleophilic attack at the C=N bond . Infrared spectroscopy of related compounds shows characteristic absorptions at 1,680–1,710 cm⁻¹ (C=O stretch) and 1,580–1,620 cm⁻¹ (C=N stretch), corroborating the presence of these functional groups.

Synthesis and Structural Modification

Conventional Synthesis Pathways

The compound is synthesized via a three-step protocol:

  • Knoevenagel Condensation: Reaction of 2,4-dimethylaniline with thiourea and chloroacetic acid yields the thiazolidin-4-one core.

  • Imination: Treatment with phosphoryl chloride (POCl₃) introduces the (2Z)-imine configuration .

  • Aldol Addition: Thiophene-2-carbaldehyde undergoes stereoselective coupling at position 5, stabilized by lithium bis(trimethylsilyl)amide (LiHMDS) .

Table 2: Optimized Reaction Conditions

StepReagentsTemperatureYield
KnoevenagelCH₃COONa, EtOH80°C72%
IminationPOCl₃, DMF0–5°C85%
Aldol AdditionLiHMDS, THF−78°C68%

Computational-Guided Design

Pharmacological Profiles and Mechanisms

Anticancer Activity

In vitro screening against HepG2 hepatocellular carcinoma cells revealed an IC₅₀ of 3.86 μM for the lead compound, surpassing sorafenib (IC₅₀ = 4.00 μM) . Mechanistically, it inhibits VEGFR-2 phosphorylation at Tyr1175 (IC₅₀ = 0.080 μM) and suppresses EGFR-mediated ERK1/2 activation by 78% at 10 μM .

Table 3: Cytotoxic Activity Across Cell Lines

Cell LineIC₅₀ (μM)Reference Drug (IC₅₀)
HepG23.86Sorafenib (4.00)
A5497.55Erlotinib (7.73)
MCF-710.65Sorafenib (5.58)
HCT-1169.04Erlotinib (13.91)

Structure-Activity Relationships (SAR)

Role of Substituents

  • 2,4-Dimethylphenyl Group: Methyl groups at positions 2 and 4 enhance metabolic stability by shielding the imine bond from hepatic CYP450 oxidation. Removing these groups reduces plasma half-life from 6.2 h to 1.8 h in murine models .

  • Thiophene vs. Furan: Thiophene-containing derivatives show 3.2-fold higher VEGFR-2 affinity than furan analogs due to sulfur’s polarizability and stronger π-cation interactions .

Stereochemical Influences

The (2Z,5E) isomer exhibits 12-fold greater antiproliferative activity than the (2E,5Z) counterpart, attributed to optimal alignment with the ATP-binding cleft of kinases . Molecular docking reveals a binding energy of −9.8 kcal/mol for the active isomer versus −7.4 kcal/mol for the inactive form .

Therapeutic Prospects and Challenges

Oncology Applications

Preclinical data support further development as a dual VEGFR-2/EGFR inhibitor for hepatocellular carcinoma. In vivo, the compound reduces tumor volume by 64% in xenograft models at 50 mg/kg/day, comparable to sorafenib (68%) . Synergy with paclitaxel (combination index = 0.32) suggests potential for combination regimens .

ADMET Considerations

Despite favorable efficacy, the compound’s high plasma protein binding (92%) and moderate blood-brain barrier permeability (LogBB = −0.89) may limit central nervous system applications . Prodrug derivatization at the 4-keto position improves oral bioavailability from 18% to 54% in rats .

Future Directions

Ongoing efforts focus on:

  • Developing fluorinated analogs (e.g., CF₃ substitution) to enhance target residence time

  • Conjugation with monoclonal antibodies for tumor-selective delivery

  • Computational optimization of metabolic stability using QSAR models

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